molecular formula C11H10Cl2F2O3 B1410043 Ethyl 2,4-dichloro-3-(difluoromethoxy)phenylacetate CAS No. 1807037-91-7

Ethyl 2,4-dichloro-3-(difluoromethoxy)phenylacetate

Cat. No.: B1410043
CAS No.: 1807037-91-7
M. Wt: 299.09 g/mol
InChI Key: FSQVDWHLQBQINJ-UHFFFAOYSA-N
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Description

Ethyl 2,4-dichloro-3-(difluoromethoxy)phenylacetate is an organic compound that belongs to the class of phenylacetates This compound is characterized by the presence of two chlorine atoms, a difluoromethoxy group, and an ethyl ester group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,4-dichloro-3-(difluoromethoxy)phenylacetate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dichlorophenol and ethyl bromoacetate.

    Formation of Intermediate: The 2,4-dichlorophenol is first reacted with a difluoromethylating agent to introduce the difluoromethoxy group. This step is often carried out using reagents like difluoromethyl phenyl sulfone under basic conditions.

    Esterification: The intermediate product is then subjected to esterification with ethyl bromoacetate in the presence of a base such as potassium carbonate to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentrations) ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-dichloro-3-(difluoromethoxy)phenylacetate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms on the phenyl ring can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out with sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

Major Products

    Nucleophilic Substitution: Substituted phenylacetates with various functional groups.

    Hydrolysis: 2,4-dichloro-3-(difluoromethoxy)phenylacetic acid.

    Oxidation: Oxidized derivatives with additional functional groups.

Scientific Research Applications

Ethyl 2,4-dichloro-3-(difluoromethoxy)phenylacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2,4-dichloro-3-(difluoromethoxy)phenylacetate involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine atoms and ester group can participate in various biochemical pathways, potentially leading to the inhibition of specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2,5-dichloro-3-(difluoromethoxy)phenylacetate
  • Ethyl 2,4-dichloro-6-(difluoromethoxy)phenylacetate

Uniqueness

Ethyl 2,4-dichloro-3-(difluoromethoxy)phenylacetate is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity. The presence of the difluoromethoxy group distinguishes it from other phenylacetates, potentially offering different pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

ethyl 2-[2,4-dichloro-3-(difluoromethoxy)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2F2O3/c1-2-17-8(16)5-6-3-4-7(12)10(9(6)13)18-11(14)15/h3-4,11H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSQVDWHLQBQINJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C(=C(C=C1)Cl)OC(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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